methyl 3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-5-nitrobenzoate
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Overview
Description
Methyl 3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-5-nitrobenzoate is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a nitro group, and a benzoate ester. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-5-nitrobenzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the isoxazole ring through a cycloaddition reaction. For instance, the reaction of 5-methylisoxazole-3-carboxylic acid with appropriate reagents can yield the desired isoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, such as copper (I) or ruthenium (II), to facilitate the cycloaddition reaction . Additionally, the reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while hydrolysis of the ester group can produce the corresponding carboxylic acid .
Scientific Research Applications
Methyl 3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-5-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-5-nitrobenzoate involves its interaction with specific molecular targets. The isoxazole ring and nitro group are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methylisoxazole-3-carboxylic acid: Shares the isoxazole ring structure but lacks the nitro and benzoate ester groups.
N-(5-methyl-3-isoxazolyl)acetamide: Another isoxazole derivative with different functional groups.
Uniqueness
Methyl 3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-5-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O6/c1-7-3-11(15-22-7)14-12(17)8-4-9(13(18)21-2)6-10(5-8)16(19)20/h3-6H,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFIJTKXEGOFSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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